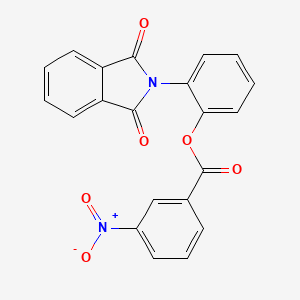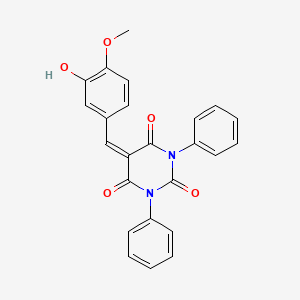
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine, also known as MT-45, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. MT-45 has been classified as a Schedule I controlled substance in the United States due to its potential for abuse and dependence. Despite its legal status, MT-45 continues to be a subject of scientific research due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine acts on the mu-opioid receptor in the brain and spinal cord, producing analgesia and other opioid effects. It also has affinity for the delta-opioid receptor and the kappa-opioid receptor, which may contribute to its unique pharmacological profile.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It has also been shown to increase dopamine release in the brain, which may contribute to its potential for abuse and dependence.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine has several advantages for use in laboratory experiments. It is a potent analgesic that can be used to study pain pathways and opioid receptors. It also has potential therapeutic applications for pain management and cancer treatment. However, this compound is a controlled substance that requires specialized equipment and expertise to synthesize and handle. It also has potential for abuse and dependence, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine. One area of interest is the development of new analgesic drugs based on the chemical structure of this compound. Another area of interest is the investigation of this compound as a potential cancer treatment. Further studies are also needed to fully understand the pharmacological profile and potential for abuse and dependence of this compound.
Synthesemethoden
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine is synthesized through a multi-step process that involves the reaction of 2-methylcyclohexanone with phenylacetic acid to form 2-methylcyclohexyl-phenylacetic acid. This intermediate is then reduced to 2-methylcyclohexyl-phenylacetone, which is subsequently reacted with piperidine to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound has potent analgesic effects that are comparable to morphine, making it a potential alternative to traditional opioids for pain management. Another study found that this compound has antitumor activity in vitro, suggesting that it may have potential as a cancer treatment.
Eigenschaften
IUPAC Name |
N-(2-methylcyclohexyl)-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2/c1-17-7-5-6-10-20(17)21-19-12-15-22(16-13-19)14-11-18-8-3-2-4-9-18/h2-4,8-9,17,19-21H,5-7,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQHRGPXIXKVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5187467.png)
![(dicyclopropylmethyl){[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5187472.png)
![5-{3,5-dichloro-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5187474.png)



![1-[(3,4-dichlorophenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187514.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5187524.png)



![N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5187552.png)
![N-(3-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5187561.png)